molecular formula C29H25FN4O2S B2768636 2-((3-(4-ethylphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide CAS No. 2034274-90-1

2-((3-(4-ethylphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide

Cat. No.: B2768636
CAS No.: 2034274-90-1
M. Wt: 512.6
InChI Key: GSDCWDGZHCGSSL-UHFFFAOYSA-N
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Description

2-((3-(4-ethylphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide is a useful research compound. Its molecular formula is C29H25FN4O2S and its molecular weight is 512.6. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antitumor Activities

Compounds related to the one have been synthesized and studied for their antitumor activities. For example, derivatives of pyrimidinones and thiadiazoles have been evaluated for their selective antitumor properties. The synthetic routes often involve modifications of core structures to enhance activity and selectivity against cancer cells, highlighting the potential of these compounds in cancer research and therapy (Xiong Jing, 2011).

Radiosynthesis for Imaging Applications

Radiolabeled compounds, including those with pyrimidineacetamide structures, have been developed for imaging purposes, such as positron emission tomography (PET). These compounds bind selectively to target proteins or structures within the body, enabling the visualization of biological processes or disease states, such as neuroinflammation or tumor growth (F. Dollé et al., 2008).

Antimicrobial and Antifungal Agents

Research has also focused on synthesizing compounds with antimicrobial and antifungal activities. By modifying the chemical structures, researchers aim to develop new agents that can combat resistant strains of bacteria and fungi. This application underscores the importance of chemical derivatives in addressing ongoing challenges in infectious disease management (A. Hossan et al., 2012).

Insecticidal Properties

Innovative heterocyclic compounds incorporating elements such as thiadiazole have been assessed for their insecticidal efficacy against pests like the cotton leafworm. These studies are crucial for developing new, more effective agrochemicals to protect crops from pest damage, showcasing the broad applicability of such chemical compounds in agriculture (A. Fadda et al., 2017).

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit the kinase activity of threonine tyrosine kinase (ttk) and rho-associated coiled-coil containing protein kinase (rock) . These kinases play crucial roles in cell division and smooth muscle contraction, respectively.

Mode of Action

The compound interacts with its targets by binding to the active site of the kinases, thereby inhibiting their activity. This results in the disruption of the normal functioning of the cell, leading to various downstream effects .

Biochemical Pathways

The inhibition of TTK and ROCK kinases affects several biochemical pathways. TTK inhibition can lead to chromosome missegregation and aneuploidy . ROCK inhibition can lead to changes in cell morphology and migration . These changes can have significant effects on the proliferation and survival of cells.

Pharmacokinetics

Similar compounds have demonstrated good oral bioavailability .

Result of Action

The result of the compound’s action is the suppression of the proliferation of a panel of human cancer cell lines . This is likely due to the disruption of normal cell division processes caused by the inhibition of TTK and ROCK kinases.

Properties

IUPAC Name

2-[[3-(4-ethylphenyl)-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25FN4O2S/c1-3-19-10-13-22(14-11-19)34-28(36)27-26(23(16-31-27)20-7-5-4-6-8-20)33-29(34)37-17-25(35)32-24-15-21(30)12-9-18(24)2/h4-16,31H,3,17H2,1-2H3,(H,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSDCWDGZHCGSSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)NC5=C(C=CC(=C5)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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